![molecular formula C8H11NO4S B163985 2-Ethoxyphenyl sulfamate CAS No. 128276-53-9](/img/structure/B163985.png)
2-Ethoxyphenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyphenyl sulfamate, also known as EOPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamate compounds, which have been found to have various applications in medicinal chemistry, agrochemicals, and material science.
Wirkmechanismus
The mechanism of action of 2-Ethoxyphenyl sulfamate involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This, in turn, leads to a decrease in the pH of biological fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the decrease in the production of bicarbonate ions, and the increase in the concentration of carbon dioxide. These effects can have various implications for biological processes, including acid-base regulation, neuronal activity, and ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxyphenyl sulfamate has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-Ethoxyphenyl sulfamate, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its applications in material science and agrochemicals.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its various applications. Its mechanism of action involves the inhibition of carbonic anhydrase, which can have various physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on this compound, which can have significant implications for various fields of study.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyphenyl sulfamate has been extensively used in scientific research due to its various applications. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH of biological fluids. This compound has also been shown to exhibit anticonvulsant and neuroprotective activities, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
128276-53-9 | |
Molekularformel |
C8H11NO4S |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
(2-ethoxyphenyl) sulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-2-12-7-5-3-4-6-8(7)13-14(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
GALYTZAHXNSNBM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)N |
Kanonische SMILES |
CCOC1=CC=CC=C1OS(=O)(=O)N |
Synonyme |
Sulfamic acid, 2-ethoxyphenyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.